molecular formula C20H21FN4O4 B12997023 2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate

2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate

Cat. No.: B12997023
M. Wt: 400.4 g/mol
InChI Key: VVXXWESRUOOVMZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The presence of the fluorophenyl and piperazinylmethyl groups enhances its chemical properties, making it a significant compound in various scientific research applications.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves several steps. One common method is the Groebke–Blackburn–Bienaymè reaction (GBB reaction), which is a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyridine core . The reaction conditions typically involve the use of aldehydes, isocyanides, and amines under acidic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves its interaction with specific molecular targets. For instance, in anticancer research, it targets the KRAS G12C mutation, inhibiting the growth of cancer cells by binding covalently to the mutant protein . The pathways involved include the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its combination of the fluorophenyl and piperazinylmethyl groups, enhancing its chemical and biological properties.

Properties

Molecular Formula

C20H21FN4O4

Molecular Weight

400.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;oxalic acid

InChI

InChI=1S/C18H19FN4.C2H2O4/c19-15-6-4-14(5-7-15)18-16(13-22-11-8-20-9-12-22)23-10-2-1-3-17(23)21-18;3-1(4)2(5)6/h1-7,10,20H,8-9,11-13H2;(H,3,4)(H,5,6)

InChI Key

VVXXWESRUOOVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O

Origin of Product

United States

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